molecular formula C16H9FN2OS B10811758 2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile

2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B10811758
M. Wt: 296.3 g/mol
InChI Key: FZHYPTZVJHBULK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile is a complex organic compound characterized by its benzothiazole and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where 1,3-benzothiazol-2-yl methylene malononitrile reacts with 3-fluorophenyl hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Amines.

  • Substitution: Substituted benzothiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile: Similar structure with a different position of the fluorophenyl group.

  • 2-(1,3-Benzothiazol-2-yl)-3-(2-fluorophenyl)-3-hydroxyprop-2-enenitrile: Another positional isomer with different biological activity.

Uniqueness: The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

Molecular Formula

C16H9FN2OS

Molecular Weight

296.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H9FN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H

InChI Key

FZHYPTZVJHBULK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)F)O)C#N

Origin of Product

United States

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